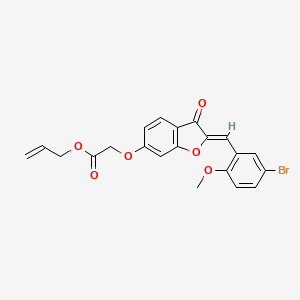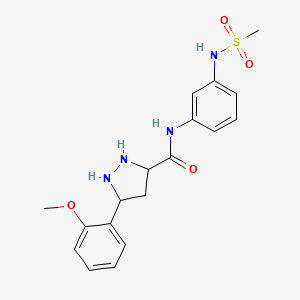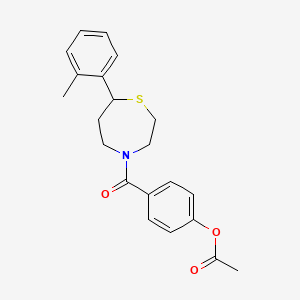
(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride” is a complex organic compound. The (2S,4S) notation indicates that it has two chiral centers, which are both in the S configuration .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,4S) notation indicates that the molecule has two chiral centers, both in the S configuration .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, density, and solubility can be predicted based on the compound’s structure .科学的研究の応用
Synthesis Applications :
- The compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
- It is involved in creating hybrid ligands for palladium(II) and mercury(II) complexes, significant in organometallic chemistry (Singh et al., 2003).
- The compound aids in the generation of enantiomerically pure pyrrolidine derivatives, crucial for developing various pharmaceuticals (Renaud & Seebach, 1986).
Catalytic Applications :
- It serves as a ligand in chiral copper complexes, enhancing enantioselectivity in organic reactions, which is vital in asymmetric synthesis (Leyendecker & Laucher, 1983).
Material Science and Electrochemistry :
- The compound is involved in the synthesis of methoxylated polypyrrole films used in amperometric biosensors, highlighting its role in developing advanced materials and sensing technologies (Benedetto et al., 1999).
Pharmaceutical Research :
- It is used in synthesizing anti-inflammatory pyrrolidin-2-ones, indicating its potential in drug discovery and development (Ikuta et al., 1987).
Optical and Magnetic Properties :
- Research on lanthanide clusters using derivatives of the compound shows applications in materials exhibiting magnetic and optical properties, relevant in fields like nanotechnology and materials science (Alexandropoulos et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the complexity of the molecule, it could potentially interact with multiple targets and thus influence multiple pathways. The downstream effects of these interactions could be diverse and depend on the specific context of the biological system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial for understanding its bioavailability. Generally, factors such as solubility, stability, and molecular size can influence a compound’s ADME properties .
特性
IUPAC Name |
[(2S,4S)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12;/h8-9,11H,2-7H2,1H3;1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMLBQVFVMSGCX-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)N2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)N2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2755770.png)
![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)


![6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2755781.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B2755784.png)
![ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2755785.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2755787.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride](/img/structure/B2755788.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)
